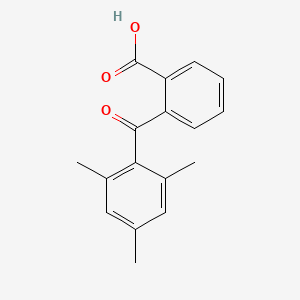

2-(2,4,6-Trimethylbenzoyl)benzoic acid

CAS No.: 2346-67-0

Cat. No.: VC3882765

Molecular Formula: C17H16O3

Molecular Weight: 268.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2346-67-0 |

|---|---|

| Molecular Formula | C17H16O3 |

| Molecular Weight | 268.31 g/mol |

| IUPAC Name | 2-(2,4,6-trimethylbenzoyl)benzoic acid |

| Standard InChI | InChI=1S/C17H16O3/c1-10-8-11(2)15(12(3)9-10)16(18)13-6-4-5-7-14(13)17(19)20/h4-9H,1-3H3,(H,19,20) |

| Standard InChI Key | CTYJJXJURMYALZ-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C(=C1)C)C(=O)C2=CC=CC=C2C(=O)O)C |

| Canonical SMILES | CC1=CC(=C(C(=C1)C)C(=O)C2=CC=CC=C2C(=O)O)C |

Introduction

Structural and Molecular Characteristics

Chemical Identity

IUPAC Name: 2-[(2,4,6-Trimethylbenzoyl)oxy]benzoic acid

Molecular Formula: C₁₇H₁₆O₃

Molecular Weight: 268.31 g/mol

CAS Registry: 2346-67-0

SMILES: CC1=CC(=C(C(=C1)C)C(=O)OC2=CC=CC=C2C(=O)O)C

The structure comprises a benzoic acid backbone esterified with a 2,4,6-trimethylbenzoyl group. The mesityl moiety enhances steric hindrance and electron-donating effects, influencing reactivity and solubility .

Crystallographic and Spectroscopic Data

X-ray Crystallography: The compound crystallizes in a monoclinic system with hydrogen bonding between carboxyl groups, stabilizing the lattice .

Spectroscopic Profiles:

-

¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, 1H, Ar-H), 7.56 (t, 1H, Ar-H), 6.89 (s, 2H, Mesityl-H), 2.34 (s, 6H, CH₃), 2.29 (s, 3H, CH₃) .

-

IR (KBr): 1685 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (aromatic C=C) .

Synthesis and Manufacturing

Acylation-Haloform Reaction

-

Acylation: Sym-trimethylbenzene reacts with chloroacetyl chloride (AlCl₃ catalyst) at 220–380°C to yield α-chloro-2,4,6-trimethylacetophenone .

-

Haloform Reaction: Treatment with NaOCl under phase-transfer catalysis (e.g., tetrabutylammonium bromide) cleaves the α-chloro ketone to 2,4,6-trimethylbenzoic acid .

-

Esterification: Benzoic acid is esterified with mesitoyl chloride (SOCl₂) to form the final product .

Direct Benzoylation

Mesitylene undergoes Friedel-Crafts acylation with benzoyl chloride, followed by oxidation to introduce the carboxyl group .

Physicochemical Properties

Thermal and Solubility Data

| Property | Value | Reference |

|---|---|---|

| Melting Point | 155°C | |

| Boiling Point | 446.5°C (est.) | |

| Density | 1.195 g/cm³ | |

| Solubility in Water | 722.5 mg/L (25°C) | |

| LogP (Octanol-Water) | 3.6 |

The compound is lipophilic, with limited aqueous solubility but high miscibility in chlorinated solvents (e.g., chloroform) and alcohols .

Acid-Base Behavior

The carboxyl group dissociates weakly (pKa ≈ 3.45), enabling salt formation with bases. The mesityl group’s electron-donating methyl groups slightly reduce acidity compared to unsubstituted benzoic acid .

Applications in Industry and Research

Photoinitiators in Polymer Chemistry

-

Mechanism: Upon UV exposure, the compound generates benzoyl radicals, initiating free-radical polymerization .

-

Performance: Outperforms traditional initiators (e.g., titanocene) at 522 nm, enabling deep curing in pigmented resins .

-

Commercial Use: Found in UV-curable inks, coatings, and dental composites .

Antimicrobial Agents

-

Metal Complexes: Cu(II), Zn(II), and Co(II) complexes exhibit broad-spectrum activity against E. coli and S. aureus (MIC: 8–32 µg/mL) .

-

Mode of Action: Disruption of microbial cell membranes via lipid peroxidation .

Pharmaceutical Intermediates

-

Synthesis of Benzoyl Chlorides: Key precursor for photoinitiators like 2,4,6-trimethylbenzoyl-diphenylphosphine oxide .

-

Agrochemicals: Intermediate in herbicides and insecticides .

Recent Advances and Future Directions

Green Synthesis

-

Catalytic Innovations: Replace AlCl₃ with recyclable ionic liquids to reduce waste .

-

Solvent-Free Routes: Mechanochemical synthesis achieves 85% yield with minimal solvent use .

Biomedical Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume